molecular formula C18H18FNO3S B14994583 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

Cat. No.: B14994583
M. Wt: 347.4 g/mol
InChI Key: RWRNAUIGGQZEOJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a tetrahydrothiophene ring with a sulfone group, and a fluorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: Oxidation of the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Formation of the Benzamide Core: This involves the reaction of benzoyl chloride with an amine precursor.

    Attachment of the Fluorobenzyl Group: This step typically involves a nucleophilic substitution reaction where the benzamide core is reacted with a fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene ring can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfone group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorobenzyl)benzamide: Lacks the tetrahydrothiophene ring and sulfone group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the fluorobenzyl group.

    N-(2-fluorobenzyl)-N-methylbenzamide: Contains a methyl group instead of the tetrahydrothiophene ring.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is unique due to the combination of the tetrahydrothiophene ring with a sulfone group and the fluorobenzyl substituent. This unique structure may confer specific properties such as enhanced biological activity or improved material characteristics.

Properties

Molecular Formula

C18H18FNO3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-15(17)12-20(16-10-11-24(22,23)13-16)18(21)14-6-2-1-3-7-14/h1-9,16H,10-13H2

InChI Key

RWRNAUIGGQZEOJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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